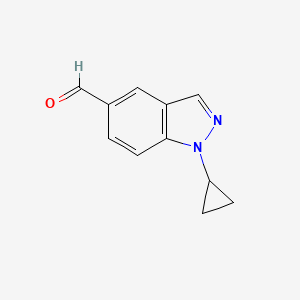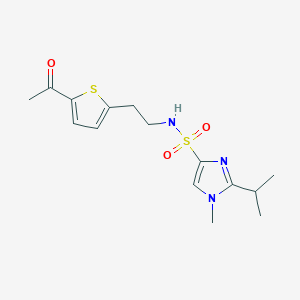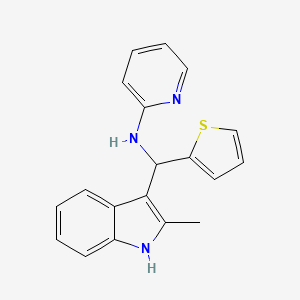![molecular formula C9H17NO2 B2969507 3-Methoxy-8-oxa-1-azaspiro[4.5]decane CAS No. 2503208-43-1](/img/structure/B2969507.png)
3-Methoxy-8-oxa-1-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methoxy-8-oxa-1-azaspiro[4.5]decane” is a chemical compound with the molecular formula C9H17NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1COC2(CCNCC2)C1 . This indicates that the molecule contains a methoxy group (OCH3) and a spirocyclic structure .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
3-Methoxy-8-oxa-1-azaspiro[4.5]decane is a compound that belongs to the broader class of azaspirocycles, which are of significant interest in organic synthesis due to their complex structure and potential biological activity. Research in this area has focused on the synthesis of various azaspirocycles, including efforts to synthesize compounds like 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, which involve key steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without reversal of stereochemistry and the iodine-initiated aminocyclization to form the azaspirocycle (Mai et al., 2010). Such research underlines the complexity and the synthetic challenges associated with azaspirocycles, which are relevant to the study of this compound.
Biologically Active Spiro Compounds
The azaspiro[4.5]decane core is found in natural and synthetic products with significant biological activities, leading to a keen interest in their synthesis for potential applications. The review by Sinibaldi and Canet (2008) highlights various strategies developed for the synthesis of spiroaminals, which include 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, among others, showcasing the broad interest in creating these complex molecules due to their promising biological activities (Sinibaldi & Canet, 2008).
Novel Synthetic Routes
Innovative synthetic methodologies have been developed for the construction of multifunctional modules, including thia/oxa-azaspiro[3.4]octanes, which are structurally related to this compound. These new classes of compounds are synthesized through robust and step-economic routes, designed to act as novel, multifunctional, and structurally diverse modules for drug discovery, indicating the potential of such structures in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
Spirocyclization Techniques
Photomediated spirocyclization techniques have been developed to access azaspiro[4.5]deca-6,9-diene-3,8-dione, a process that involves a radical addition/ipso-cyclization/dearomatization at room temperature. This green and convenient approach, which successfully constructs C-C and C-I bonds, could be expanded to produce a range of iodinated spirocyclization products, demonstrating the versatility and innovative approaches to synthesizing spirocyclic compounds (Yang et al., 2022).
Supramolecular Arrangements
Studies on the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, have been conducted to understand the relationship between molecular and crystal structures. These studies highlight the role substituents play in supramolecular arrangements, which is crucial for understanding how similar compounds, including this compound, might behave in different chemical environments (Graus et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxy-8-oxa-1-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-11-8-6-9(10-7-8)2-4-12-5-3-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKOTASEJFKZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CCOCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2969424.png)



![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate](/img/structure/B2969436.png)

![2-{[(2R)-4-aminobutan-2-yl]oxy}oxane](/img/structure/B2969439.png)

![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)
![2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2969447.png)